molecular formula C10H20N6O2S B2747000 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide CAS No. 2034426-33-8

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide

Cat. No.: B2747000
CAS No.: 2034426-33-8
M. Wt: 288.37
InChI Key: UXBBYDRBIJKQGP-UHFFFAOYSA-N
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Description

This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “bis(dimethylamino)” suggests the presence of two dimethylamino groups, and “ethanesulfonamide” indicates an ethanesulfonamide group in the molecule .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a 1,3,5-triazine ring (a six-membered ring with three nitrogens and three carbons) with attached dimethylamino and ethanesulfonamide functional groups .


Chemical Reactions Analysis

Triazine derivatives are known to participate in a variety of chemical reactions, often involving the substitution of groups attached to the triazine ring . The specific reactivity of this compound would depend on the exact positioning and nature of its substituent groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonamide and dimethylamino groups suggests that it might have considerable water solubility .

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the utility of derivatives of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide in the synthesis of novel compounds. For instance, derivatives have been used as building blocks for the synthesis of triazepines, pyrimidines, and azoles, showcasing their versatility in creating a variety of heterocyclic compounds. Such compounds have shown promising antifungal activities, suggesting potential applications in developing new antifungal agents (Khodairy, Ali, & El-wassimy, 2016).

Materials Science Applications

In materials science, derivatives of this compound have been employed in the creation of new materials. For example, tertiary amine starch ether based on this compound has been designed for use as a recyclable flocculant. This innovative material demonstrates reversible pH response and high flocculation capacity, making it an effective candidate for the treatment of colored effluents (Shi, Ju, & Zhang, 2012).

Biochemical Studies

In the biochemical domain, this compound derivatives have been investigated for their inhibitory activity against various enzymes. Research focusing on sulphonamides incorporating 1,3,5-triazine motifs has explored their potential as inhibitors for acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The findings indicate moderate to high inhibitory potency, highlighting the compound's potential for therapeutic applications (Lolak et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many triazine derivatives exhibit biological activity and are used as pharmaceuticals or pesticides .

Safety and Hazards

Without specific study data, it’s difficult to provide accurate safety and hazard information. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the wide range of uses for triazine derivatives, it could be of interest in fields like pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N6O2S/c1-6-19(17,18)11-7-8-12-9(15(2)3)14-10(13-8)16(4)5/h11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBBYDRBIJKQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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